molecular formula C15H18N2O4S2 B14959834 N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide

Katalognummer: B14959834
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: PXZUAIUHDLZKMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiophene ring, a sulfamoyl group, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-aminobenzenesulfonamide with 3-methoxypropyl bromide to form the intermediate 4-[(3-methoxypropyl)sulfamoyl]aniline. This intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can produce the corresponding amine.

Wissenschaftliche Forschungsanwendungen

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1,3,4-thiadiazole-2-carboxamide
  • N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1,2,3-triazole-2-carboxamide

Uniqueness

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C15H18N2O4S2

Molekulargewicht

354.4 g/mol

IUPAC-Name

N-[4-(3-methoxypropylsulfamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H18N2O4S2/c1-21-10-3-9-16-23(19,20)13-7-5-12(6-8-13)17-15(18)14-4-2-11-22-14/h2,4-8,11,16H,3,9-10H2,1H3,(H,17,18)

InChI-Schlüssel

PXZUAIUHDLZKMT-UHFFFAOYSA-N

Kanonische SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.